GSK343

Catalog No.
S529441
CAS No.
1346704-33-3
M.F
C31H39N7O2
M. Wt
541.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK343

CAS Number

1346704-33-3

Product Name

GSK343

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C31H39N7O2

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)

InChI Key

ULNXAWLQFZMIHX-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK343; GSK-343; GSK 343.

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Description

The exact mass of the compound 1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide is 541.31652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Identification and Background

1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide, also known as GSK-343, is a small molecule described in scientific literature. PubChem, National Institutes of Health:

Limited information is currently available regarding the specific research applications of GSK-343.

Potential Research Areas

The structure of GSK-343 incorporates several functional groups that are commonly found in molecules with biological activity. These groups include:

  • Indazole: A heterocyclic ring structure present in some pharmaceuticals with diverse mechanisms of action ScienceDirect:
  • Pyridines: Heterocyclic aromatic rings found in many biologically active molecules NCBI:
  • Piperazine: A cyclic diamine present in numerous drugs with various functionalities ScienceDirect

GSK343 is a selective inhibitor of the enhancer of zeste homolog 2, a histone lysine methyltransferase that plays a critical role in gene silencing through trimethylation of histone H3 at lysine 27. This compound acts as a competitive inhibitor of S-adenosylmethionine, the methyl donor for this enzymatic reaction, thereby inhibiting the methylation process and leading to the reactivation of tumor suppressor genes. GSK343 has shown potential in treating various cancers, including glioblastoma, ovarian cancer, and colorectal cancer, by inducing apoptosis and autophagic cell death in tumor cells .

Starting from simple organic compounds. While specific detailed protocols are proprietary, the general approach includes:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as amide coupling and cyclization reactions.
  • Purification: The final product is typically purified using chromatography techniques to ensure high purity suitable for biological assays .

GSK343 exhibits significant biological activity against various cancer cell lines. It has been shown to:

  • Induce cell-cycle arrest in the G0/G1 phase.
  • Suppress cell proliferation, migration, and invasion in glioma cells.
  • Promote programmed cell death (apoptosis) and autophagy through mechanisms involving caspase activation and LC3-II accumulation .
  • Modulate inflammatory pathways by affecting NF-κB signaling, which is crucial in cancer progression .

GSK343 is primarily used in research settings to study the role of enhancer of zeste homolog 2 in cancer biology. Its applications include:

  • Investigating epigenetic regulation in cancer.
  • Evaluating its potential as a therapeutic agent in preclinical models for various cancers.
  • Exploring its effects on tumor microenvironments and immune responses .

Interaction studies have demonstrated that GSK343 effectively disrupts the interaction between enhancer of zeste homolog 2 and its substrate histones. Notably:

  • GSK343 treatment leads to decreased levels of trimethylated histone H3 at lysine 27.
  • It also reduces levels of other proteins involved in the polycomb repressive complex, thus affecting gene expression profiles associated with tumor progression .

GSK343 shares structural and functional similarities with other inhibitors targeting histone methyltransferases. Below is a comparison with notable compounds:

Compound NameTargetIC50 ValueUnique Features
GSK126Enhancer of zeste homolog 2~0.5 nMStronger potency than GSK343; used extensively in research
EPZ6438Enhancer of zeste homolog 2~0.5 nMSelective for enhancer of zeste homolog 2; shows efficacy in hematological malignancies
UNC1999Enhancer of zeste homolog 2 & enhancer of zeste homolog 1~10 nMDual inhibition; broader spectrum but less selective than GSK343
AZ505Enhancer of zeste homolog 2~5 nMDemonstrates anti-tumor effects but less studied than GSK343

GSK343 is unique due to its specific mechanism as a methionine competitive inhibitor, which differentiates it from other inhibitors that may target multiple pathways or have broader specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

541.31652351 g/mol

Monoisotopic Mass

541.31652351 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK343

Dates

Modify: 2023-08-15
1: Amatangelo MD, Garipov A, Li H, Conejo-Garcia JR, Speicher DW, Zhang R. Three-dimensional culture sensitizes epithelial ovarian cancer cells to EZH2 methyltransferase inhibition. Cell Cycle. 2013 Jun 10;12(13). [Epub ahead of print] PubMed PMID: 23759589.

Explore Compound Types